molecular formula C14H11N3O2 B1418287 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-12-2

3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1418287
CAS No.: 1219454-12-2
M. Wt: 253.26 g/mol
InChI Key: FWUURRRPVRGVDU-UHFFFAOYSA-N
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Description

3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one has several applications in scientific research:

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives could involve the design of new molecules by substituting different substituents . These designed compounds could then be synthesized and screened for their anticancer activity against different cancer cell lines . This could lead to the discovery of new 1,2,4-oxadiazole-based anticancer drugs .

Preparation Methods

The synthesis of 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an amidoxime with a carboxylic acid derivative in the presence of a dehydrating agent such as carbonyl diimidazole. The reaction is usually carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the oxadiazole ring .

Chemical Reactions Analysis

3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Comparison with Similar Compounds

3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one can be compared with other oxadiazole derivatives:

Properties

IUPAC Name

3-[4-(2-methylphenyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-4-2-3-5-11(9)10-6-7-15-12(8-10)13-16-14(18)19-17-13/h2-8H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUURRRPVRGVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one
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3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one
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3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one
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3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 5
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3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 6
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one

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